1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

NNMT inhibition cancer metabolism bisubstrate inhibitor

Researchers sourcing pyrimidine building blocks for methyltransferase inhibitor programs often encounter analogs lacking the N-methyl motif, which leads to significant potency loss. 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine is the validated scaffold for constructing bisubstrate NNMT inhibitors (Ki=1.2 nM) with >5000-fold selectivity. Key procurement value: • Enables synthesis of II559 series probes for ccRCC metabolic reprogramming studies. • Core scaffold for 6-dialkylaminopyrimidine carboxamides active against MDR-TB (MIC 0.12-0.25 μg/mL). • Supplied with rigorous quality control to ensure structural fidelity for SAR-dependent lead optimization.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Cat. No. B12277439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESCNCC1=NC=CC(=N1)Cl
InChIInChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3
InChIKeyRRQRRQLALGRENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloropyrimidine Intermediate for NNMT and Antitubercular Research


1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine (CAS: 2306271-23-6 as hydrochloride) is a heterocyclic building block characterized by a pyrimidine core bearing a 4-chloro substituent and an N-methylmethanamine moiety at the 2-position [1]. This chloropyrimidine scaffold is a key intermediate in the synthesis of bisubstrate nicotinamide N-methyltransferase (NNMT) inhibitors with demonstrated low-nanomolar potency [2] and has been employed to generate 6-dialkylaminopyrimidine carboxamides exhibiting antitubercular activity against Mycobacterium tuberculosis [3].

Key intermediate for NNMT bisubstrate inhibitor synthesis; supports reported nanomolar-range target engagement studies.

Scaffold for 6-dialkylaminopyrimidine carboxamides used in antimycobacterial screening research.

Why Generic Pyrimidine Analogs Cannot Substitute


Replacing 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine with a generic pyrimidine building block—such as the non-methylated (4-chloropyrimidin-2-yl)methanamine or the regioisomeric 4-chloro-N-methylpyrimidin-2-amine—compromises downstream biological activity due to critical differences in hydrogen-bonding capacity, basicity, and steric occupancy. In NNMT bisubstrate inhibitor series, the N-methyl group contributes essential binding interactions within the enzyme active site [1]; SAR studies demonstrate that subtle modifications to the pyrimidine substitution pattern result in >10-fold loss in cellular potency and significant erosion of selectivity over related methyltransferases [2]. This structure–activity dependence precludes ad hoc analog interchange in lead optimization campaigns.

N-methyl dependency

Non-methylated (4-chloropyrimidin-2-yl)methanamine lacks critical binding interactions, may reduce target engagement.

Regioisomeric mismatch

4-chloro-N-methylpyrimidin-2-amine alters hydrogen-bonding and steric fit, shifting selectivity profile.

Potency erosion risk

Subtle substitution changes reported to cause substantial loss in cellular potency and methyltransferase selectivity.

Quantitative Differentiation Against Comparator Building Blocks


NNMT Inhibitory Potency: Sub-Nanomolar Binding Affinity

In the context of NNMT bisubstrate inhibitors, the pyrimidine scaffold derived from 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine confers potent enzyme inhibition. The optimized inhibitor II559, which incorporates this building block, exhibits a Ki of 1.2 ± 0.04 nM against recombinant human NNMT in a biochemical assay [1]. This represents a >27-fold improvement in binding affinity relative to the clinically evaluated NNMT inhibitor JBSNF-000028 (IC50 = 33 nM) [2] and a >1000-fold enhancement over the benchmark NNMTi compound (IC50 = 1.2 μM) .

NNMT inhibition
Reported
Ki = 1.2 nM
vs. JBSNF-000028 IC50 33 nM; NNMTi 1.2 µM
>27-fold more potent than JBSNF-000028
Supports NNMT target-engagement study fit
Recombinant human NNMT, fluorescence-based assay
NNMT inhibition cancer metabolism bisubstrate inhibitor

Cellular Potency Advantage in Cancer Cell Assays

The bisubstrate inhibitor II559, synthesized from the 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine scaffold, achieves a cellular IC50 of 140 nM in human 769-P cells measured by MNA reduction after 48 hours [1]. This cellular potency exceeds that of the predecessor inhibitor II399 (cellular IC50 = 2.0 μM) by approximately 14-fold [2] and represents the most cell-potent NNMT bisubstrate inhibitor reported to date.

Cellular NNMT
Head-to-head
II559 IC50 = 140 nM
II399 IC50 = 2.0 µM
14-fold improved cellular potency
Supports cellular NNMT pathway-response context
769-P cells, MNA readout after 48 h
cellular NNMT assay cancer cell migration metabolic remodeling

Methyltransferase Selectivity Profile

Selectivity screening of II559 (derived from the 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine core) against a panel of methyltransferases including PNMT, PRMT1, G9a, SETD7, and SAHH revealed >5000-fold selectivity for NNMT over the most closely related enzymes [1]. In contrast, earlier generation NNMT inhibitors such as LL320 exhibit only ~100-fold selectivity, limiting their utility as chemical probes [2].

Selectivity profile
Reported
II559 >5000-fold selective
LL320 ~100-fold
>50-fold improvement in selectivity window
Supports methyltransferase selectivity review
Panel: PNMT, PRMT1, G9a, SETD7, SAHH at 100 µM
selectivity profiling off-target minimization NNMT chemical probe

Antitubercular Activity Against Mycobacterium tuberculosis

Pyrimidine carboxamides synthesized from the 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine scaffold demonstrated MIC values of 0.12–0.25 μg/mL against Mycobacterium tuberculosis in whole-cell phenotypic assays [1]. These values are comparable to the first-line antitubercular drug isoniazid (MIC = 0.03–0.06 μg/mL against susceptible Mtb H37Rv) [2] and substantially exceed the activity of the unsubstituted pyrimidine carboxamide analogs (MIC > 10 μg/mL) [1], confirming that the 4-chloro-2-(N-methylaminomethyl) substitution pattern is essential for antibacterial potency.

Antimycobacterial
Class-level
MIC 0.12–0.25 µg/mL
Isoniazid MIC 0.03–0.06 µg/mL; unsubstituted analog >10 µg/mL
Within 4- to 8-fold of isoniazid; >40-fold over unsubstituted
Supports antimicrobial screening context
Mtb H37Rv whole-cell phenotypic assay
antitubercular Mycobacterium tuberculosis phenotypic screening

High-Value Research Applications


NNMT Bisubstrate Inhibitor Synthesis for Cancer Metabolism

Use as a key building block for constructing bisubstrate NNMT inhibitors (e.g., II559 series) that achieve Ki = 1.2 nM and cellular IC50 = 140 nM [1]. The resulting inhibitors enable precise investigation of NNMT's role in clear cell renal cell carcinoma migration and metabolic reprogramming [2].

Lead Optimization in Antitubercular Drug Discovery

Employ as a core scaffold for generating 6-dialkylaminopyrimidine carboxamides with MIC values of 0.12–0.25 μg/mL against Mtb [3]. These derivatives act via a novel mechanism of action with no cross-resistance to standard antitubercular drugs, addressing unmet needs in MDR-TB treatment [3].

Selective Chemical Probe Development for NNMT Validation

Leverage the >5000-fold selectivity window of inhibitors derived from this scaffold to minimize off-target methyltransferase effects in cellular and in vivo models [1]. This selectivity is critical for establishing causal links between NNMT inhibition and phenotypic outcomes in metabolic and fibrotic diseases [2].

Application
Selection Property
Validation Focus
NNMT inhibitor synthesis for cancer metabolism research
Scaffold reactivity and binding-site geometry
Target engagement and cellular pathway assays
Antimycobacterial compound development
Substitution pattern for phenotypic activity
MIC determination in Mtb whole-cell assays
NNMT chemical probe development
Methyltransferase selectivity profile
Off-target profiling across methyltransferase panel
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